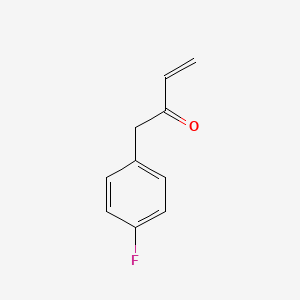

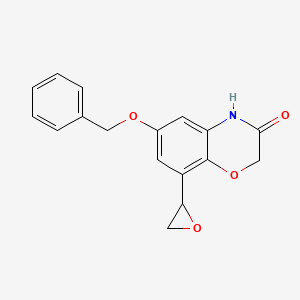

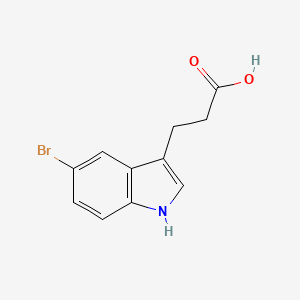

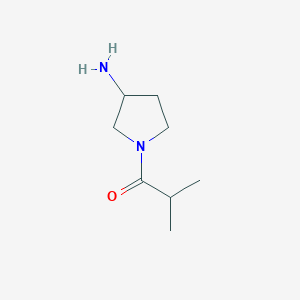

![molecular formula C12H14ClNO4 B1343228 tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate CAS No. 379229-84-2](/img/structure/B1343228.png)

tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Degradation

Environmental Occurrence and Toxicity Synthetic phenolic antioxidants, including compounds similar to tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate, have been identified in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. They've been detected in human tissues including fat, serum, urine, breast milk, and fingernails. These compounds may have hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties. Future research should focus on novel synthetic phenolic antioxidants with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Decomposition and Environmental Remediation Methyl tert-butyl ether (MTBE), a related compound, is extensively used as a gasoline additive and its release into the environment has raised concerns. Studies on its decomposition, such as using hydrogen in a cold plasma reactor, provide insights into remediation methods. This indicates a potential for similar strategies in managing the environmental impact of related compounds like this compound (Hsieh et al., 2011).

Biodegradation and Fate in Environment Research on the biodegradation of similar ethers in soil and groundwater reveals that microorganisms can aerobically degrade these compounds, initially through hydroxylation. The presence of co-contaminants may affect the biodegradation rates, indicating a complex interplay in environmental remediation efforts. Understanding the biodegradation pathways can inform strategies for managing related compounds like this compound (Thornton et al., 2020).

Industrial and Chemical Applications

Catalytic Processes In industrial applications, similar compounds have been used as catalysts in the synthesis of methyl tert-butyl ether (MTBE), indicating their utility in chemical manufacturing processes. Research into these applications can provide insights into potential uses for this compound in catalytic and chemical synthesis processes (Bielański et al., 2003).

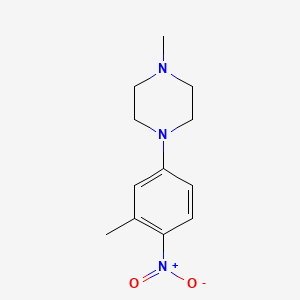

Non-Enzymatic Kinetic Resolution Compounds with structural similarities have been used in non-enzymatic kinetic resolution processes, providing a crucial industrial method for synthesizing chiral compounds. This points to potential applications in asymmetric synthesis and pharmaceuticals production (Pellissier, 2011).

Safety and Hazards

The safety information available indicates that tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Biochemical Analysis

Biochemical Properties

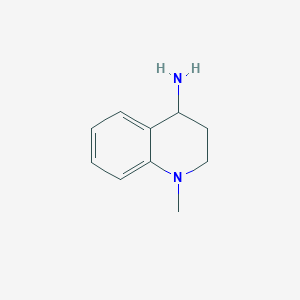

tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate: plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as ketoreductases, which are involved in the reduction of carbonyl compounds . These interactions are crucial for the synthesis of chiral compounds, which are important in pharmaceutical applications . The compound’s ability to form stable complexes with enzymes suggests its potential as a biochemical tool for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The effects of This compound on various cell types and cellular processes have been studied extensively. It has been shown to influence cell function by inducing apoptosis and causing cell cycle arrest in cancer cell lines such as HeLa, A549, and MCF-7 . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes makes it a potential candidate for anticancer therapies.

Properties

IUPAC Name |

tert-butyl N-(5-chloro-1,3-benzodioxol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-9-7(13)4-5-8-10(9)17-6-16-8/h4-5H,6H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAUUGYGFROFEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC2=C1OCO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620346 |

Source

|

| Record name | tert-Butyl (5-chloro-2H-1,3-benzodioxol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379229-84-2 |

Source

|

| Record name | Carbamic acid, (5-chloro-1,3-benzodioxol-4-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379229-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-chloro-2H-1,3-benzodioxol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)

![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)